1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid
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Overview
Description
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and quinoline ring system
Preparation Methods
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc/acetic acid, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:
This compound butyl ester: This ester derivative has different solubility and reactivity properties.
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid:
This compound ethyl ester: Another ester derivative with distinct properties and uses.
Properties
CAS No. |
64399-31-1 |
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Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-9(13(17)18)7-14-11-6-5-8-3-1-2-4-10(8)15(11)12/h1-7H,(H,17,18) |
InChI Key |
PBPJARVCNLMOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=C(C(=O)N32)C(=O)O |
Origin of Product |
United States |
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